molecular formula C13H27NO3 B12935646 Tert-butyl 2-(4-(isopropylamino)butoxy)acetate

Tert-butyl 2-(4-(isopropylamino)butoxy)acetate

Cat. No.: B12935646
M. Wt: 245.36 g/mol
InChI Key: LNVUSOHHDMWHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-(isopropylamino)butoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a butoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(isopropylamino)butoxy)acetate typically involves the esterification of 2-(4-(isopropylamino)butoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 2-(4-(isopropylamino)butoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(isopropylamino)butoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include hydrolysis, oxidation, and reduction reactions that convert the compound into its active forms .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and organic synthesis .

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl 2-[4-(propan-2-ylamino)butoxy]acetate

InChI

InChI=1S/C13H27NO3/c1-11(2)14-8-6-7-9-16-10-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3

InChI Key

LNVUSOHHDMWHJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCOCC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.